molecular formula C16H25NO2 B4998933 1-[2-[2-(2,6-Dimethylphenoxy)ethoxy]ethyl]pyrrolidine

1-[2-[2-(2,6-Dimethylphenoxy)ethoxy]ethyl]pyrrolidine

Cat. No.: B4998933
M. Wt: 263.37 g/mol
InChI Key: RRGWPVWFWKTMKE-UHFFFAOYSA-N
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Description

1-[2-[2-(2,6-Dimethylphenoxy)ethoxy]ethyl]pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 2,6-dimethylphenoxyethoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[2-(2,6-Dimethylphenoxy)ethoxy]ethyl]pyrrolidine typically involves the following steps:

  • Formation of the 2,6-Dimethylphenoxyethanol Intermediate:

    • React 2,6-dimethylphenol with ethylene oxide under basic conditions to form 2,6-dimethylphenoxyethanol.
    • Reaction conditions: Use of a base such as sodium hydroxide or potassium hydroxide, temperature control to avoid side reactions.
  • Etherification:

    • React 2,6-dimethylphenoxyethanol with 2-chloroethyl ether to form 2-[2-(2,6-dimethylphenoxy)ethoxy]ethanol.
    • Reaction conditions: Use of a base such as sodium hydride or potassium carbonate, typically conducted in an aprotic solvent like dimethylformamide (DMF).
  • Formation of the Pyrrolidine Derivative:

    • React 2-[2-(2,6-dimethylphenoxy)ethoxy]ethanol with pyrrolidine under basic conditions to form this compound.
    • Reaction conditions: Use of a base such as sodium hydride or potassium carbonate, typically conducted in an aprotic solvent like DMF.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Optimization of reaction conditions to maximize yield and purity.
  • Use of continuous flow reactors to enhance reaction efficiency.
  • Implementation of purification techniques such as distillation, crystallization, and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[2-[2-(2,6-Dimethylphenoxy)ethoxy]ethyl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the phenoxyethoxyethyl group, leading to various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride or potassium carbonate.

Major Products:

  • Oxidation products include ketones and carboxylic acids.
  • Reduction products include alcohols and amines.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

1-[2-[2-(2,6-Dimethylphenoxy)ethoxy]ethyl]pyrrolidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigated for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Explored for its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.

    Industry: Utilized in the development of new materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-[2-[2-(2,6-Dimethylphenoxy)ethoxy]ethyl]pyrrolidine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: The exact pathways depend on the specific biological context, but may include modulation of neurotransmitter release, inhibition of enzyme activity, or alteration of signal transduction pathways.

Comparison with Similar Compounds

1-[2-[2-(2,6-Dimethylphenoxy)ethoxy]ethyl]pyrrolidine can be compared with other similar compounds:

    Similar Compounds: Pyrrolidine derivatives such as 1-[2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl]pyrrolidine, 1-[2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl]pyrrolidine.

    Uniqueness: The presence of the 2,6-dimethylphenoxyethoxyethyl group imparts unique steric and electronic properties, potentially leading to distinct biological activities and chemical reactivity.

Properties

IUPAC Name

1-[2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-14-6-5-7-15(2)16(14)19-13-12-18-11-10-17-8-3-4-9-17/h5-7H,3-4,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGWPVWFWKTMKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCOCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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